4-Chloro-3-methylphenyl isocyanate
Overview
Description
4-Chloro-3-methylphenyl isocyanate, also known as 2-chloro-4-isocyanato-1-methylbenzene, is an organic building block containing an isocyanate group .
Synthesis Analysis
This compound is formed during the photochemical degradation of linuron . It has been used in the synthesis of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClNO . Its molecular weight is 167.59 .Chemical Reactions Analysis
This compound is water-reactive. It decomposes in water, releasing flammable, toxic, or corrosive gases . It reacts exothermically with many classes of compounds, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Physical and Chemical Properties Analysis
This compound is a colorless liquid with an acrid odor . It is denser than water . Its refractive index is 1.557 , and it has a boiling point of 107 °C .Scientific Research Applications
Vibrational Spectra and Ab Initio/DFT Analysis
Research on 4-Chloro-3-methylphenyl isocyanate includes studies of its vibrational spectra. Doddamani et al. (2007) conducted a detailed analysis of the Raman and infrared spectra for various chloro-methylphenyl isocyanates, including this compound. They utilized ab initio and density functional theory calculations to understand energies, vibrational frequencies, and other molecular characteristics (Doddamani et al., 2007).
Synthesis of DNA Adducts
Another significant application area is the synthesis of DNA adducts. Beyerbach et al. (2006) explored the formation of DNA adducts from 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate. They synthesized and characterized these adducts, providing a method for biomonitoring exposure to these compounds (Beyerbach et al., 2006).
Reactions with Amino Acids
Arylisocyanates, including 4-methylphenyl isocyanate, have been studied for their reactions with amino acids. Sabbioni et al. (1997) investigated the formation of various adducts through reactions with tripeptides and single amino acids. This research is crucial in understanding the biological interactions of these compounds (Sabbioni et al., 1997).
Biphasic Method for N-methylcarbamates
In chemical synthesis, 4-nitrophenyl N-methylcarbamate, an alternative to toxic methyl isocyanate, was synthesized using a biphasic method involving 4-nitrophenyl chloroformate. This research by Peterson et al. (2006) demonstrates the potential of using alternative methods for producing carbamates (Peterson et al., 2006).
Polyurethane Production and Chlorine Transfer
The role of phenyl and 4-methylphenyl isocyanide dichlorides in polyurethane production chains was studied by Callison et al. (2012). They provided insights into the conditions for chlorine transfer, crucial for understanding the chemistry involved in polyurethane production (Callison et al., 2012).
Allophanate Formation in Isocyanates
Lapprand et al. (2005) investigated the reactions between polyisocyanates and aryl–alkyl diurethanes, focusing on conditions that lead to allophanate formation. This study is key in understanding the chemical behavior of isocyanates in high-temperature environments (Lapprand et al., 2005).
Safety and Hazards
This compound is toxic by ingestion, inhalation, and skin absorption . It causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
4-Chloro-3-methylphenyl isocyanate is an organic compound that contains an isocyanate group Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as amines, aldehydes, and alcohols .
Mode of Action
The mode of action of this compound involves its isocyanate group. Isocyanates are highly reactive and can undergo various chemical reactions. They can react exothermically with many classes of compounds, releasing toxic gases . For instance, reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Biochemical Pathways
It’s known that some isocyanates react with water to form amines and liberate carbon dioxide . This suggests that the compound may interfere with biochemical pathways involving these substances.
Pharmacokinetics
It’s known that isocyanates are toxic by ingestion, inhalation, and skin absorption . This suggests that the compound can be absorbed through various routes and could have significant bioavailability.
Result of Action
Exposure to isocyanates can cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air may release toxic, corrosive, or flammable gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound decomposes in water, and this reaction can release flammable, toxic, or corrosive gases . Furthermore, when heated, vapors of the compound may form explosive mixtures with air .
Properties
IUPAC Name |
1-chloro-4-isocyanato-2-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(10-5-11)2-3-8(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYBLHZWJJNVQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.